molecular formula C33H48O4 B12620191 2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] CAS No. 917495-70-6

2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol]

Cat. No.: B12620191
CAS No.: 917495-70-6
M. Wt: 508.7 g/mol
InChI Key: MPXUYQOFLGXCEO-UHFFFAOYSA-N
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Description

2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methylene bridge connecting two phenolic rings, each substituted with hydroxypropyl and methylcyclohexyl groups. Its molecular structure imparts specific chemical and physical properties that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] typically involves the reaction of 4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenolic units. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and coatings due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, its structural features allow it to interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]
  • 2,2’-Methylenebis[4-methyl-6-tert-butylphenol]

Uniqueness

Compared to similar compounds, 2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of hydroxypropyl groups enhances its solubility and potential interactions with biological systems, making it a valuable compound for various applications.

Properties

CAS No.

917495-70-6

Molecular Formula

C33H48O4

Molecular Weight

508.7 g/mol

IUPAC Name

2-[[2-hydroxy-5-(3-hydroxypropyl)-3-(1-methylcyclohexyl)phenyl]methyl]-4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol

InChI

InChI=1S/C33H48O4/c1-32(13-5-3-6-14-32)28-21-24(11-9-17-34)19-26(30(28)36)23-27-20-25(12-10-18-35)22-29(31(27)37)33(2)15-7-4-8-16-33/h19-22,34-37H,3-18,23H2,1-2H3

InChI Key

MPXUYQOFLGXCEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=CC(=CC(=C2O)CC3=C(C(=CC(=C3)CCCO)C4(CCCCC4)C)O)CCCO

Origin of Product

United States

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